molecular formula C28H19N3O6 B2480303 [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380567-23-7

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B2480303
CAS No.: 380567-23-7
M. Wt: 493.475
InChI Key: ZTFAHPBCAFOCBL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acrylonitrile derivative featuring a naphthalene-1-carboxylate ester group, a cyano substituent, and a 2-methoxy-4-nitroanilino moiety. Its synthesis likely involves a multi-step process, including condensation reactions to form the α,β-unsaturated carbonyl system and subsequent esterification or amidation steps.

Properties

IUPAC Name

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)12-13-25(26)30-27(32)20(17-29)14-18-6-4-9-22(15-18)37-28(33)24-11-5-8-19-7-2-3-10-23(19)24/h2-16H,1H3,(H,30,32)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFAHPBCAFOCBL-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a complex organic molecule that belongs to the class of chalcones, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C30H23N3O7
  • Molecular Weight: 537.528 g/mol
  • IUPAC Name: [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

The biological activity of this compound is primarily attributed to its structural features, including:

  • Cyanoketone Group: This group is known for its reactivity and potential to form various derivatives, which may enhance biological activity.
  • Methoxy and Nitro Substituents: These functional groups can influence the compound's solubility and bioactivity, potentially enhancing its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate exhibit several biological activities:

Anticancer Activity

Chalcones are recognized for their anticancer properties , often acting through multiple pathways:

  • Induction of Apoptosis: Studies have shown that chalcones can induce apoptosis in various cancer cell lines, including breast and cervical cancer cells.
  • Cell Cycle Arrest: Certain chalcone derivatives have been reported to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
CompoundIC50 (µM)Cancer Cell LineMechanism
Chalcone A10HeLaInduces apoptosis
Chalcone B15MCF-7Cell cycle arrest
Chalcone C5A549ROS generation

Antioxidant Activity

The antioxidant potential of this compound is significant due to its ability to scavenge free radicals. The DPPH radical scavenging assay has been employed to evaluate this property, showing promising results for related chalcones.

Antimicrobial Activity

Chalcones have demonstrated antimicrobial effects against various pathogens. For instance, studies indicate that certain chalcone derivatives can inhibit biofilm formation in bacterial strains without affecting their growth, suggesting a unique mechanism of action.

Case Studies

  • Study on Anticancer Properties:
    A study explored the effects of a related chalcone on breast cancer cells (MCF-7). The compound was found to inhibit cell growth with an IC50 value of 15 µM, inducing apoptosis through mitochondrial pathways.
  • Antioxidant Evaluation:
    In another investigation, a series of chalcones were tested for their antioxidant capacity using the DPPH assay. The results indicated that compounds with multiple methoxy groups exhibited higher antioxidant activity compared to those with fewer substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Studies

The evidence includes several compounds with overlapping functional groups or motifs, enabling comparative analysis:

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Analytical Methods Evidence Source
[3-[(E)-2-Cyano-3-(2-Methoxy-4-Nitroanilino)-3-Oxoprop-1-Enyl]Phenyl] Naphthalene-1-Carboxylate (Target) Naphthalene-1-carboxylate, 2-methoxy-4-nitroanilino, cyano, α,β-unsaturated ketone Not reported Not reported Inferred: NMR, MS, elemental analysis
[2-[(E)-2-Cyano-3-(2-Methyl-4-Nitroanilino)-3-Oxoprop-1-Enyl]Phenyl] Naphthalene-1-Carboxylate Methyl instead of methoxy on anilino group Not reported Not reported
4-((E)-3-(4-Methoxyphenyl)-3-Oxoprop-1-Enyl) Phenyl Benzoate (2d) Benzoate ester, 4-methoxyphenyl 95.9 138.9–140.2 ¹H/¹³C-NMR, ESI-MS, elemental analysis
{4-[(1E)-2-Cyano-3-{[4-(Ethoxycarbonyl)Phenyl]Amino}-3-Oxo-1-Propen-1-Yl]Phenoxy}Acetic Acid Ethoxycarbonyl, cyano, acetic acid side chain Not reported Not reported

Key Comparative Findings

This may influence solubility and crystallinity. Compounds with bulky aromatic esters (e.g., naphthalene-1-carboxylate in the target vs. benzoate in 2d ) exhibit higher melting points due to increased molecular symmetry and π-stacking interactions.

Synthetic Challenges :

  • The target compound’s low yield (inferred from analogous compounds in , e.g., 20.22% for 1d ) likely stems from steric hindrance during esterification or side reactions involving the nitro group.

Spectroscopic Trends: The cyano group (C≡N) in the target and ’s compound would produce a distinct IR absorption near 2200 cm⁻¹ and a characteristic ¹³C-NMR signal at ~115–120 ppm. The α,β-unsaturated ketone moiety in all listed compounds contributes to UV-Vis absorbance in the 300–400 nm range, as seen in conjugated enone systems .

Research Implications and Limitations

  • Crystallographic Data Gaps: highlights the utility of single-crystal X-ray diffraction for resolving complex aromatic systems (e.g., naphthalene derivatives).

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